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molecular formula C10H5ClN2 B8813244 7-Chloroquinoline-3-carbonitrile

7-Chloroquinoline-3-carbonitrile

Cat. No. B8813244
M. Wt: 188.61 g/mol
InChI Key: VDFWQGWLOIECJZ-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

To a flask containing a stir bar was added 3-bromo-7-chloroquinoline (1.0 g, 4.1 mmol), CuCN (0.55 g, 6.2 mmol) followed by addition of DMF (25 mL). The resulting mixture was then heated to 150° C. overnight. When the reaction was complete as evidenced by LC analyisis, the reaction flask was taken out of the oil bath and cooled to RT. To the reaction mixture was then poured DCM (20 mL) and a precipitate formed immediately, which was filtered. The filtrated was washed with aq. NH4Cl, dried over sodium sulfate, and purified by flash chromatography. LC-MS (IE, m/z): 189 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([Cl:12])[CH:6]=2.[C:13]([Cu])#[N:14].CN(C=O)C>C(Cl)Cl>[Cl:12][C:7]1[CH:6]=[C:5]2[C:10]([CH:11]=[C:2]([C:13]#[N:14])[CH:3]=[N:4]2)=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC2=CC(=CC=C2C1)Cl
Name
CuCN
Quantity
0.55 g
Type
reactant
Smiles
C(#N)[Cu]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask containing a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
The filtrated was washed with aq. NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=C(C=NC2=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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